molecular formula C10H11NO3S B13944727 alpha-Imino-p-methoxybenzylmercaptoacetic acid CAS No. 63906-34-3

alpha-Imino-p-methoxybenzylmercaptoacetic acid

Cat. No.: B13944727
CAS No.: 63906-34-3
M. Wt: 225.27 g/mol
InChI Key: QQQIRTZUDPJMOM-UHFFFAOYSA-N
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Description

Alpha-Imino-p-methoxybenzylmercaptoacetic acid is an organic compound that features a unique combination of functional groups, including an imino group, a methoxybenzyl group, and a mercaptoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Imino-p-methoxybenzylmercaptoacetic acid typically involves multi-step organic reactions. One common approach is the condensation of p-methoxybenzylamine with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-Imino-p-methoxybenzylmercaptoacetic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Imino-p-methoxybenzylmercaptoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-Imino-p-methoxybenzylmercaptoacetic acid involves its interaction with various molecular targets. The imino group can form Schiff bases with aldehydes and ketones, while the mercapto group can chelate metal ions or participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Alpha-Imino-p-methoxybenzylmercaptoacetic acid can be compared with other similar compounds, such as:

    Alpha-Imino-p-methoxybenzylacetic acid: Lacks the mercapto group, which reduces its ability to participate in redox reactions.

    Alpha-Imino-p-methoxybenzylthioacetic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

63906-34-3

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(4-methoxybenzenecarboximidoyl)sulfanylacetic acid

InChI

InChI=1S/C10H11NO3S/c1-14-8-4-2-7(3-5-8)10(11)15-6-9(12)13/h2-5,11H,6H2,1H3,(H,12,13)

InChI Key

QQQIRTZUDPJMOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=N)SCC(=O)O

Origin of Product

United States

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